molecular formula C27H36O2 B12432643 9H-fluoren-9-yl tetradecanoate

9H-fluoren-9-yl tetradecanoate

Cat. No.: B12432643
M. Wt: 392.6 g/mol
InChI Key: WIGJNRJBSRIUAL-UHFFFAOYSA-N
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Description

9H-fluoren-9-yl tetradecanoate is an ester compound derived from the combination of 9H-fluorene and tetradecanoic acid. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research, including organic chemistry, materials science, and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-fluoren-9-yl tetradecanoate typically involves the esterification of 9H-fluoren-9-ol with tetradecanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

9H-fluoren-9-yl tetradecanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form fluorenone derivatives.

    Reduction: Reduction reactions can convert the ester group into an alcohol group.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Fluorenone derivatives.

    Reduction: Fluoren-9-yl alcohol.

    Substitution: Various substituted fluorenes depending on the nucleophile used.

Scientific Research Applications

9H-fluoren-9-yl tetradecanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 9H-fluoren-9-yl tetradecanoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with cellular receptors or enzymes, leading to modulation of signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 9H-fluoren-9-yl acetate
  • 9H-fluoren-9-yl butyrate
  • 9H-fluoren-9-yl hexanoate

Comparison

Compared to similar compounds, 9H-fluoren-9-yl tetradecanoate has a longer alkyl chain, which can influence its physical and chemical properties. This longer chain can enhance its hydrophobicity, making it more suitable for applications in non-polar environments. Additionally, the unique structural features of this compound may confer specific biological activities that are distinct from those of its shorter-chain analogs.

Properties

Molecular Formula

C27H36O2

Molecular Weight

392.6 g/mol

IUPAC Name

9H-fluoren-9-yl tetradecanoate

InChI

InChI=1S/C27H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-21-26(28)29-27-24-19-15-13-17-22(24)23-18-14-16-20-25(23)27/h13-20,27H,2-12,21H2,1H3

InChI Key

WIGJNRJBSRIUAL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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